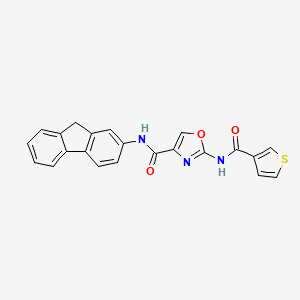![molecular formula C16H14N4O3S B6503565 N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide CAS No. 1396881-83-6](/img/structure/B6503565.png)
N-[2-(pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(Pyridin-4-yl)ethyl]-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide, or 4-PTCA, is a novel small molecule developed by the research group of Professor Jie Liang at the University of California, Davis. It is a member of the oxazole family of compounds and has been found to have a variety of applications in scientific research. 4-PTCA is a relatively new compound, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are still being studied.
科学研究应用
4-PTCA has been found to have a variety of applications in scientific research. It has been used as a substrate for the study of enzymes, as an inhibitor of enzymes, and as a tool to study the structure and function of proteins. It has also been used to study the effects of oxidative stress on cells, as well as to study the regulation of gene expression.
作用机制
The exact mechanism of action of 4-PTCA is not yet fully understood. However, it is believed that the compound interacts with proteins by binding to specific sites on the protein, which can then lead to changes in the protein's structure and function. Additionally, 4-PTCA has been found to interact with certain enzymes, which can lead to changes in the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-PTCA are still being studied. However, some studies have found that the compound can have a variety of effects on cells, including changes in gene expression, changes in cell metabolism, and changes in cell growth and proliferation. Additionally, 4-PTCA has been found to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the main advantages of using 4-PTCA in lab experiments is its high solubility in water, which makes it easy to work with. Additionally, the compound is relatively stable, which makes it suitable for long-term storage. However, one of the main limitations of using 4-PTCA in lab experiments is its low potency, which can make it difficult to detect changes in protein activity or gene expression.
未来方向
Given the potential applications of 4-PTCA, there are many potential future directions for research. One potential direction is to further study the biochemical and physiological effects of the compound in order to better understand its mechanism of action. Additionally, further research could be done to explore the potential therapeutic applications of 4-PTCA, such as its use as an anti-inflammatory or antioxidant agent. Additionally, further research could be done to explore the potential of 4-PTCA as a tool to study the structure and function of proteins. Finally, further research could be done to explore the potential of 4-PTCA as a substrate or inhibitor of enzymes.
合成方法
4-PTCA can be synthesized using a two-step process. The first step involves the reaction of pyridine-4-carboxaldehyde and 2-thiophenecarboxamide in the presence of an acid catalyst. This reaction results in the formation of a thiophene-3-amido-2-pyridin-4-yl-1,3-oxazole-4-carboxamide intermediate. The second step involves the reaction of this intermediate with N-methyl-2-pyrrolidone in the presence of an acid catalyst, resulting in the formation of 4-PTCA.
属性
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c21-14(12-4-8-24-10-12)20-16-19-13(9-23-16)15(22)18-7-3-11-1-5-17-6-2-11/h1-2,4-6,8-10H,3,7H2,(H,18,22)(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPWOOFLMXPNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyridin-4-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide](/img/structure/B6503487.png)
![2-(2-chlorophenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]acetamide](/img/structure/B6503492.png)
![1-benzyl-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea](/img/structure/B6503498.png)
![3-[3-hydroxy-3-(thiophen-2-yl)propyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6503501.png)
![N-[3-hydroxy-3-(naphthalen-1-yl)propyl]-2-methoxyacetamide](/img/structure/B6503504.png)
![N-[5-({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6503515.png)
![N-(5-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B6503525.png)
![ethyl N-[5-(2-fluorobenzenesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate](/img/structure/B6503529.png)
![5-methyl-N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503541.png)
![N-[5-(cyclopropanesulfonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6503544.png)
![2-(4-chlorophenoxy)-N-{5-methanesulfonyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-2-methylpropanamide](/img/structure/B6503550.png)


![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)